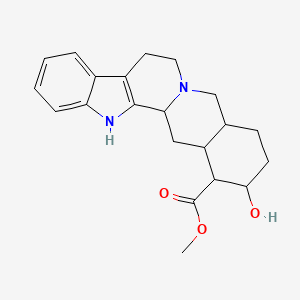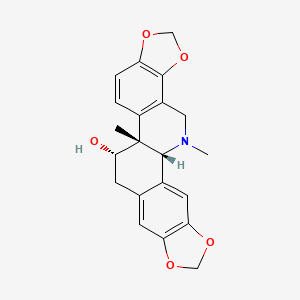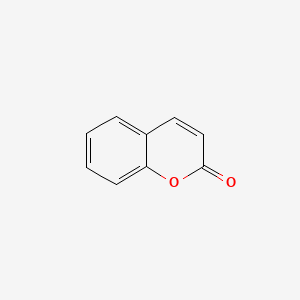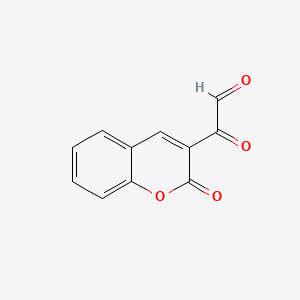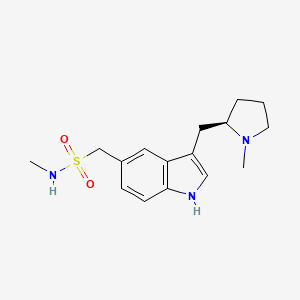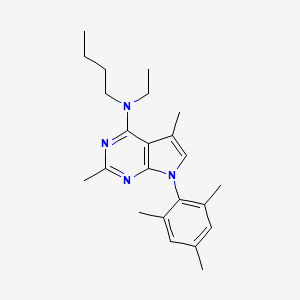
Cyclovirobuxine
Vue d'ensemble
Description
Cyclovirobuxine is a steroid alkaloid and a natural product found in Buxus sempervirens . It is the main active constituent of traditional Chinese medicine Buxus microphylla and has been developed as a safe and effective cardiovascular drug in China . It has also been used to relieve various pain symptoms for centuries .
Synthesis Analysis
Cyclovirobuxine D (CVB-D) is a Buxus alkaloid. A variety of fragments and analogues of CVB-D have been designed and synthesized as new Ca v 3.2 inhibitors . Compounds 2-7 exhibited potency against Ca v 3.2 channels, and two of them were more active than their parent molecules .Molecular Structure Analysis
Cyclovirobuxine D has a molecular formula of C26H46N2O . The IUPAC name is (3β,5α,16α,20S)-4,4,14-trimethyl-3,20-bis(methylamino)-9,19-cyclopregnan-16-ol . The molecular weight is 402.66 .Chemical Reactions Analysis
Cyclovirobuxine D has been found to inhibit T-type calcium channels . It potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels but has negligible effects on a diverse group of nociceptive ion channels distributed in primary afferent neurons .Physical And Chemical Properties Analysis
Cyclovirobuxine D is a small molecule with a poor water solubility of 0.06 mg/mL . Its molecular weight is 402.66 .Applications De Recherche Scientifique
Cardiovascular Treatment
Cyclovirobuxine D (CVB-D) is an alkaloid that has been clinically proven to be effective in treating cardiovascular diseases, such as arrhythmia, angina pectoris, coronary heart disease, and heart failure .
Pain Management
CVB-D, the main active constituent of traditional Chinese medicine Buxus microphylla, has been used to relieve various pain symptoms for centuries. It has strong and persistent analgesic effects against several mouse models of pain, including carrageenan- and CFA-induced inflammatory pain and paclitaxel-mediated neuropathic hypersensitivity .
Inhibition of Voltage-Gated Cav3.2 Channels
CVB-D potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels but has negligible effects on a diverse group of nociceptive ion channels distributed in primary afferent neurons .
Protection Against Diabetic Cardiomyopathy
CVB-D protects against diabetic cardiomyopathy by activating Nrf2-mediated antioxidant responses . It improves cardiac function and survival in rats with diabetic cardiomyopathy via the amelioration of oxidative damage .
Inhibition of Cell Proliferation
CVB-D reduces cell viability and colony formation ability of MGC-803 and MKN28 cells in a time- and concentration-dependent manner. It also induces apoptosis in these cells .
Activation of Nrf2 Signaling Pathway
CVB-D has potential therapeutic effects in diabetic cardiomyopathy, mainly by activation of the Nrf2 signaling pathway to suppress oxidative stress .
Mécanisme D'action
Cyclovirobuxine D (CVB-D) is a natural compound derived from Buxus microphylla, a traditional Chinese medicine. It has been developed as a safe and effective cardiovascular drug in China . This article will delve into the mechanism of action of Cyclovirobuxine D.
Target of Action
The primary targets of Cyclovirobuxine D are the voltage-gated Ca v 2.2 and Ca v 3.2 channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, and their inhibition can lead to analgesic effects .
Mode of Action
Cyclovirobuxine D interacts with its targets primarily by inhibiting these channels . This inhibition attenuates the excitability of isolated dorsal root ganglion neurons, which in turn leads to pain-relieving effects .
Biochemical Pathways
Cyclovirobuxine D affects several biochemical pathways. It potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels . It also induces autophagy and attenuates the phosphorylation of Akt and mTOR . Moreover, it suppresses cell cycle progression and induces mitochondria-mediated apoptosis .
Pharmacokinetics
It’s known that the compound shows comparable analgesic effects by intraplantar or intraperitoneal administration , suggesting that it can be effectively absorbed and distributed in the body.
Result of Action
Cyclovirobuxine D has several molecular and cellular effects. It induces apoptosis and mitochondrial damage in various cancer cells . It also provokes mitophagy, which potentiates apoptosis by promoting mitochondrial dysfunction . Furthermore, it has strong and persistent analgesic effects against several mouse models of pain .
Action Environment
The action of Cyclovirobuxine D can be influenced by environmental factors such as the physiological environment of the cells. For example, preincubation with Cyclovirobuxine D could significantly increase cell viability, attenuate cytopathological changes, and inhibit the expression levels of pyroptosis-related proteins in a high glucose environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNAPBAUIVITMI-ABNIRSKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316983 | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclovirobuxine D | |
CAS RN |
860-79-7 | |
| Record name | Cyclovirobuxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclovirobuxine D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclovirobuxine D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclovirobuxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclovirobuxin D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOVIROBUXINE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



